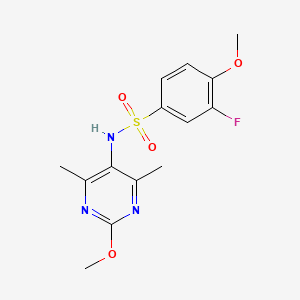

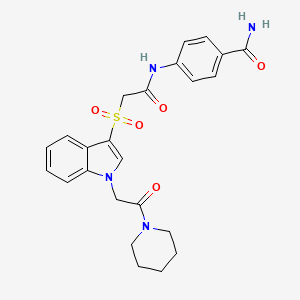

![molecular formula C21H20ClN5O B2377714 2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421490-75-6](/img/structure/B2377714.png)

2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . Inhibiting AChE increases the concentration of acetylcholine in the brain, which can enhance cognitive functions .

Mode of Action

2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially affect the cholinergic signaling pathway and its downstream effects, which include learning and memory processes .

Pharmacokinetics

The compound’s effectiveness as an ache inhibitor suggests that it has sufficient bioavailability to exert its effects

Result of Action

By inhibiting AChE and increasing acetylcholine levels, 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide can enhance cholinergic transmission . This can potentially improve cognitive functions such as learning and memory . .

Biochemical Analysis

Biochemical Properties

The compound 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been shown to interact with acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . The compound exhibits inhibitory activity against AChE, indicating that it could potentially modulate acetylcholine-mediated neurotransmission .

Cellular Effects

This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine serves as a key neurotransmitter .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide involves binding to AChE and inhibiting its activity . This inhibition could occur through competitive or non-competitive mechanisms, leading to decreased hydrolysis of acetylcholine and potentially altering neurotransmission .

Temporal Effects in Laboratory Settings

Current studies have focused on its immediate biochemical interactions, particularly its inhibitory activity against AChE .

Metabolic Pathways

Given its interaction with AChE, it could potentially influence cholinergic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens like chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an acetylcholinesterase inhibitor, which could help in understanding enzyme inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A reversible cholinesterase inhibitor used to treat mild to moderate dementia.

Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

Uniqueness

What sets 2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide apart from these similar compounds is its unique chemical structure, which may offer different binding affinities and selectivities for acetylcholinesterase. This could potentially lead to improved efficacy and reduced side effects in therapeutic applications .

Properties

IUPAC Name |

2-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c22-19-9-5-4-8-18(19)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVNACPOMDPLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

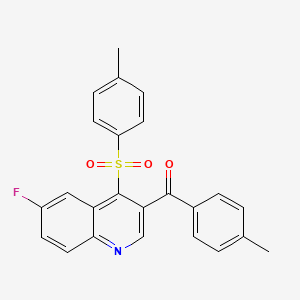

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)

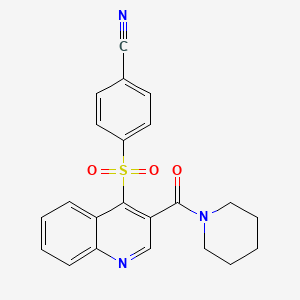

![2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2377632.png)

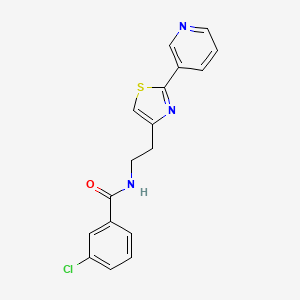

![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)

![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)

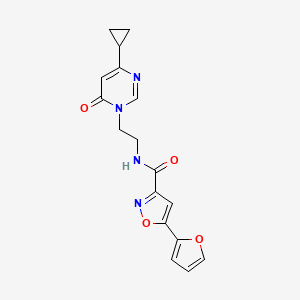

![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

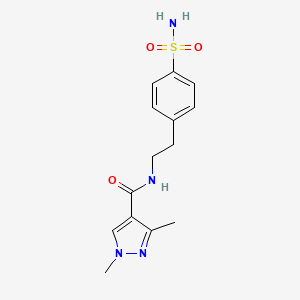

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)